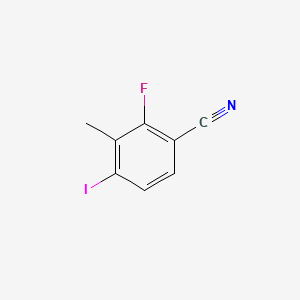

2-Fluoro-4-iodo-3-methylbenzonitrile

Description

Significance of Multifunctional Aromatic Building Blocks in Contemporary Chemistry

In contemporary chemistry, the demand for efficient and precise synthetic methods has elevated the importance of multifunctional aromatic building blocks. These are organic molecules that possess multiple reactive sites or functional groups within a single, stable aromatic core. The strategic advantage of using such building blocks lies in their ability to undergo sequential and regioselective reactions, allowing chemists to introduce molecular complexity in a controlled and predictable manner.

This approach is a cornerstone of modern drug discovery and materials science, where the systematic modification of a central scaffold is crucial for developing new chemical entities with desired properties. By having several functional groups with distinct reactivities, a single starting material can serve as a versatile precursor to a diverse library of compounds, streamlining the synthetic process and reducing waste.

Strategic Importance of Nitrile and Halogen Functionalities in Organic Synthesis

The strategic value of halogenated benzonitriles is rooted in the unique chemical properties of the nitrile and halogen functional groups.

The nitrile group (-C≡N) is an exceptionally versatile functional group in organic synthesis. researchgate.net It serves as a valuable precursor that can be transformed into a wide array of other functionalities, including:

Amines , through reduction.

Amides and Carboxylic acids , via hydrolysis. rsc.org

Ketones , through reactions with organometallic reagents.

Heterocyclic compounds , by participating in cycloaddition reactions.

Beyond its synthetic flexibility, the nitrile group is also a prominent feature in many pharmaceutical compounds, where it can act as a key binding element or improve metabolic stability. rsc.org

Halogen functionalities on an aromatic ring are indispensable "handles" for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond in these reactions is highly dependent on the identity of the halogen, following the general trend: C-I > C-Br >> C-Cl >> C-F. This differential reactivity is a powerful tool for selective synthesis. An aryl iodide can be selectively reacted in the presence of an aryl fluoride (B91410), allowing for stepwise functionalization of a polyhalogenated aromatic ring.

Overview of 2-Fluoro-4-iodo-3-methylbenzonitrile within Modern Synthetic Landscapes

Within this context, this compound emerges as a quintessential example of a modern, multifunctional aromatic building block. Its structure is strategically designed to leverage the distinct properties of its constituent functional groups for sophisticated synthetic applications.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅FIN |

| Molecular Weight | 261.04 g/mol |

| Appearance | Solid |

| CAS Number | 1016167-73-0 |

The key to its synthetic utility lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond at the 4-position is highly susceptible to oxidative addition with palladium catalysts, making it the primary site for a wide range of cross-coupling reactions. In contrast, the C-F bond at the 2-position is comparatively inert under typical cross-coupling conditions, remaining intact for potential subsequent transformations under more forcing conditions or for its electronic influence on the molecule.

The methyl group at the 3-position provides steric and electronic influence, while the nitrile group at the 1-position is a versatile synthetic handle for further derivatization, as previously discussed. This specific arrangement of substituents makes this compound an ideal substrate for building complex molecules in a controlled, stepwise fashion. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the iodo-position, followed by hydrolysis of the nitrile group to a carboxylic acid, all while leaving the fluoro-substituent untouched. This allows for the rapid construction of highly substituted aromatic cores that are central to many modern chemical compounds.

Interactive Data Table: Potential Regioselective Reactions of this compound

| Position | Functional Group | Potential Reactions | Relative Reactivity |

|---|---|---|---|

| 1 | Nitrile (-CN) | Hydrolysis, Reduction, Cycloaddition | Moderate |

| 2 | Fluoro (-F) | Nucleophilic Aromatic Substitution (harsh conditions) | Low |

| 4 | Iodo (-I) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | High |

This strategic design positions this compound as a valuable tool for chemists aiming to synthesize complex target molecules with precision and efficiency.

Structure

3D Structure

Properties

Molecular Formula |

C8H5FIN |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

2-fluoro-4-iodo-3-methylbenzonitrile |

InChI |

InChI=1S/C8H5FIN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 |

InChI Key |

XJFDGENYEVVOHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)C#N)I |

Origin of Product |

United States |

Retrosynthetic Design and Precursor Analysis for 2 Fluoro 4 Iodo 3 Methylbenzonitrile

Identification of Key Disconnection Points in the Target Structure

Retrosynthetic analysis, a powerful tool in synthetic planning, involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-Fluoro-4-iodo-3-methylbenzonitrile, the primary disconnection points revolve around the carbon-heteroatom and carbon-carbon bonds attached to the benzene (B151609) ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Cyano Group

This strategy involves the disconnection of the C-CN bond, leading to an aryl halide precursor. This is a common and often effective approach, as the cyano group can be introduced in the final steps of the synthesis via a Sandmeyer reaction from a corresponding aniline (B41778) or through palladium-catalyzed cyanation of an aryl halide. This leads to the precursor 2-fluoro-4-iodo-3-methylaniline .

Pathway B: Disconnection of the Iodo Group

Alternatively, the C-I bond can be disconnected, suggesting an electrophilic iodination of a pre-existing benzonitrile (B105546). This pathway would require the synthesis of 2-fluoro-3-methylbenzonitrile (B66463) as a key intermediate.

Considering the commercial availability of potential starting materials and the directing effects of the substituents, Pathway A, which proceeds through the aniline intermediate, presents a more strategically sound approach.

Assessment of Synthetic Precursor Availability and Structural Motifs

A crucial aspect of synthetic route design is the accessibility of starting materials. A thorough analysis of the precursors for this compound reveals the following:

| Precursor Name | Structure | Commercial Availability |

| 2-Fluoro-3-methylaniline (B167782) | Readily Available | |

| 2-Fluoro-3-methylbenzonitrile | Commercially Available | |

| 2-Fluoro-4-iodo-3-methylaniline | Not readily available, requires synthesis |

The ready availability of 2-fluoro-3-methylaniline makes it an attractive and cost-effective starting point for the synthesis. This aniline derivative possesses the core structural motif of the target molecule, with the fluoro and methyl groups already in the desired positions. The synthesis would then focus on the introduction of the iodo and cyano functionalities.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Route Planning

The successful synthesis of this compound hinges on controlling the chemo-, regio-, and stereoselectivity of the key transformations. As the target molecule is achiral, stereoselectivity is not a primary concern. However, chemo- and regioselectivity are paramount.

Forward Synthesis based on Pathway A:

The proposed forward synthesis, starting from 2-fluoro-3-methylaniline, involves two key steps:

Regioselective Iodination: The introduction of an iodine atom onto the 2-fluoro-3-methylaniline ring must be highly regioselective to yield the desired 4-iodo isomer. The directing effects of the existing substituents play a critical role here. The amino group is a strong activating group and an ortho-, para-director. The fluoro group is a deactivating group but is also an ortho-, para-director. The methyl group is a weakly activating group and an ortho-, para-director. organicchemistrytutor.comleah4sci.comalmaaqal.edu.iqlibretexts.org

The position para to the strongly activating amino group is the most likely site for electrophilic substitution. The fluoro group at position 2 and the methyl group at position 3 will sterically hinder the ortho positions to the amino group to some extent, further favoring substitution at the para position (position 4). Therefore, electrophilic iodination of 2-fluoro-3-methylaniline is expected to proceed with high regioselectivity to afford 2-fluoro-4-iodo-3-methylaniline . Various iodinating reagents can be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Sandmeyer Reaction: The conversion of the amino group of 2-fluoro-4-iodo-3-methylaniline to a cyano group can be achieved through the Sandmeyer reaction. acs.orgorganic-chemistry.orgresearchgate.net This classic transformation involves the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by treatment with a copper(I) cyanide salt. acs.orgorganic-chemistry.orgresearchgate.net

Careful control of reaction conditions is necessary to ensure high yields and minimize side reactions. The presence of multiple substituents on the aromatic ring could influence the stability and reactivity of the diazonium salt intermediate.

Detailed Research Findings:

The successful implementation of this synthetic plan would provide an efficient and practical route to this compound, a valuable compound for further chemical exploration.

Strategies for Aromatic Nitrile Core Construction

The construction of the benzonitrile core is a pivotal step in the synthesis of this compound. Several methods are available for the introduction of the nitrile functionality onto an aromatic ring.

Introduction of the Nitrile Functionality

Transition metal-catalyzed cyanation of aryl halides is a powerful and widely used method for the synthesis of aromatic nitriles. This approach involves the reaction of an aryl halide with a cyanide source in the presence of a transition metal catalyst, most commonly palladium or nickel complexes. researchgate.netnih.gov The reaction of a suitably substituted halogenated aromatic precursor, such as 1-bromo-2-fluoro-4-iodo-3-methylbenzene, with a cyanide salt would be a direct route to the target molecule.

Palladium-catalyzed cyanation reactions often employ catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov The use of Zn(CN)₂ is advantageous as it is less toxic than alkali metal cyanides. Nickel-catalyzed systems have also been developed as a more economical alternative to palladium. researchgate.netnih.gov These reactions typically require a high-boiling point solvent, such as dimethylformamide (DMF), and elevated temperatures.

| Catalyst | Cyanide Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Zn(CN)₂ | PPh₃ | DMF | 100 | High |

| Ni(II) precatalyst | K₄[Fe(CN)₆] | JosiPhos | Aqueous biphasic | - | High |

This table presents representative conditions for transition metal-catalyzed cyanation of aryl halides.

The dehydration of aromatic aldoximes or amides offers an alternative pathway to aromatic nitriles. This method avoids the use of toxic cyanide reagents in the final step. The corresponding aldoxime, 2-fluoro-4-iodo-3-methylbenzaldoxime, can be prepared from the respective aldehyde by condensation with hydroxylamine. rsc.org Subsequent dehydration can be achieved using a variety of reagents and catalysts.

Several catalytic systems have been developed for this transformation, including those based on copper(II) acetate, which can be effective for the dehydration of aldoximes. nih.gov Iron salts have also been reported to catalyze the dehydration of aldoximes under nitrile-free conditions, presenting an environmentally benign option. nih.gov A range of chemical reagents can also effect this transformation, such as thionyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). scispace.com

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Copper(II) acetate | Acetonitrile (B52724) | 70 °C | Formation of amide byproduct can occur. nih.gov |

| Iron Salt | - | - | Environmentally benign, nitrile-free conditions. nih.gov |

| DABCO/Thionyl Chloride | Dichloromethane | Room Temperature | Mild reaction conditions. scispace.com |

| Methoxymethyl bromide/Et₃N | THF | Reflux | Applicable to various substituted aldoximes. scispace.com |

This table summarizes various reagents and catalysts for the dehydration of aldoximes to nitriles.

A more recent and innovative approach for the synthesis of aromatic nitriles is the decarbonylative cyanation of aromatic carboxylic acids. This method allows for the direct conversion of a carboxylic acid group to a nitrile, releasing carbon monoxide as a byproduct. Palladium-catalyzed protocols have been developed for this transformation, offering a novel disconnection in retrosynthetic analysis. researchgate.netorganic-chemistry.org

These reactions typically involve a palladium catalyst, a suitable ligand, an activator for the carboxylic acid (such as pivalic anhydride), and a cyanide source like zinc cyanide (Zn(CN)₂). organic-chemistry.org Copper-mediated versions have also been reported, particularly for electron-deficient aryl carboxylic acids, using potassium ferrocyanide (K₄Fe(CN)₆) as a non-toxic cyanide source. chemrevlett.comorganic-chemistry.org This methodology could be applied to 2-fluoro-4-iodo-3-methylbenzoic acid to directly yield the target compound.

| Catalyst/Mediator | Cyanide Source | Activator/Additive | Solvent |

| Palladium catalyst | Zn(CN)₂ | Pivalic anhydride | Dioxane |

| Copper(I) iodide | K₄Fe(CN)₆ | - | DMSO |

This table outlines representative conditions for the decarbonylative cyanation of aromatic carboxylic acids.

Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto the aromatic ring is a key structural feature of this compound.

Direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine, which can lead to a lack of selectivity and over-fluorination. libretexts.org Consequently, electrophilic fluorinating reagents, often referred to as "F⁺" sources, have been developed to achieve more controlled and selective fluorination of aromatic systems. wikipedia.orgjove.com

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used for the electrophilic fluorination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgbrynmawr.edu The reaction mechanism is believed to proceed through an electrophilic aromatic substitution pathway. For a substrate like 4-iodo-3-methylbenzonitrile, direct fluorination would need to overcome the deactivating effects of the nitrile and iodo groups and achieve regioselectivity for the desired position. The success of such a reaction would depend heavily on the specific substrate and the chosen fluorinating agent and reaction conditions.

| Fluorinating Reagent | Substrate Type | Conditions |

| Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatics | Trifluoromethanesulfonic acid |

| N-Fluorobenzenesulfonimide (NFSI) | Variety of organic compounds | - |

| Palladium(IV) complexes | Arylsilver compounds | - |

This table provides examples of electrophilic fluorinating agents used for direct fluorination.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing fluorine into aromatic systems, particularly those activated by electron-withdrawing groups. researchgate.net Unlike electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of strong electron-withdrawing groups, such as a nitrile (-CN) or nitro (-NO₂) group, is crucial as they reduce the electron density of the aromatic ring, making it susceptible to nucleophilic attack. researchgate.netmasterorganicchemistry.com For the synthesis of fluorinated benzonitrile derivatives, a precursor bearing a good leaving group and activating groups is required. The rate of reaction is significantly influenced by the position of the electron-withdrawing groups; substitution occurs much faster when these groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

Interestingly, in SNAr reactions, fluoride (B91410) is often an excellent leaving group, and the reactivity order of halogens is frequently the reverse of that seen in aliphatic nucleophilic substitutions. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the ring, a step that is accelerated by the high electronegativity of the fluorine atom already present on the ring. masterorganicchemistry.com However, when introducing a fluorine atom, another halogen (like chlorine or bromine) or a nitro group serves as the leaving group. The general reactivity for leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.com This method is tolerant of various functional groups, including nitriles, aldehydes, and ketones. nih.gov

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| Fluorine (F) | Highest | The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, providing less activation for the initial nucleophilic attack. |

| Bromine (Br) | Intermediate | Similar in reactivity to chlorine in many SNAr systems. nih.gov |

| Iodine (I) | Lowest | The least electronegative halogen, providing the least activation for the rate-determining step. nih.gov |

Iodination Procedures for Substituted Aromatics

The introduction of an iodine atom onto an aromatic ring can be achieved through several methods, with the choice depending on the substrate's reactivity and the desired regioselectivity.

Electrophilic aromatic substitution is a common pathway for the iodination of aromatic compounds. commonorganicchemistry.com Molecular iodine (I₂) itself is the least reactive halogen in such substitutions and typically requires activation to generate a more potent electrophilic species, often represented as I⁺. commonorganicchemistry.comlibretexts.org This is commonly achieved by using an oxidizing agent, such as nitric acid or hydrogen peroxide, in the reaction mixture. libretexts.orgwikipedia.orgyoutube.com

A variety of reagents and conditions have been developed for the electrophilic iodination of arenes. N-Iodosuccinimide (NIS) is a widely used iodinating agent, often employed in the presence of an acid catalyst like trifluoroacetic acid to enhance its electrophilicity. organic-chemistry.orgorganic-chemistry.org Other effective systems include iodine monochloride (ICl) and combinations of iodine with oxidizing agents like nitric acid in acetic acid. researchgate.netbabafaridgroup.edu.in These methods are suitable for a range of activated and deactivated aromatic compounds. organic-chemistry.orgbabafaridgroup.edu.in The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Table 2: Common Reagents for Electrophilic Iodination

| Reagent/System | Conditions | Substrate Suitability |

| I₂ / HNO₃ | Acetic acid, room temperature | Effective for a variety of activated aromatic compounds, including acid-sensitive ones like anilines. babafaridgroup.edu.in |

| N-Iodosuccinimide (NIS) | Catalytic trifluoroacetic acid or other strong acids | Suitable for methoxy- or methyl-substituted aromatics and other deactivated rings. organic-chemistry.org |

| Iodine Monochloride (ICl) | Catalytic Lewis acids (e.g., ferrocenium salts) | Good to excellent yields for various aromatic compounds. researchgate.net |

| I₂ / H₂O₂ or CuCl₂ | Acidic conditions | Oxidizing agents generate a more powerful electrophilic iodine species. libretexts.org |

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings, which is often difficult to control with standard electrophilic substitution. chem-station.comwikipedia.org The method relies on the presence of a directing metalation group (DMG) on the aromatic substrate. wikipedia.orgorganic-chemistry.org This group, which typically contains a heteroatom with lone pair electrons (e.g., amides, carbamates, ethers), coordinates to a strong base, usually an organolithium reagent like n-butyllithium (n-BuLi). chem-station.comwikipedia.orguwindsor.ca

This coordination facilitates the deprotonation of the C-H bond at the position ortho to the DMG, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, such as molecular iodine (I₂), to introduce the substituent with high precision at the targeted ortho position. commonorganicchemistry.comwikipedia.org The nitrile group itself can function as a moderate directing group. organic-chemistry.org This methodology allows for the synthesis of specific isomers that might be inaccessible through other means. unblog.fr

Methyl Group Introduction and Functionalization

Introducing a methyl group onto an aromatic ring can be accomplished directly through alkylation or indirectly by transforming other functional groups.

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. wikipedia.org The reaction typically involves treating the aromatic compound with an alkyl halide (e.g., methyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comlibretexts.org The Lewis acid assists in the formation of a carbocation electrophile, which is then attacked by the aromatic ring. libretexts.org

However, the Friedel-Crafts alkylation has significant limitations. The reaction is often difficult on aromatic rings substituted with strongly electron-withdrawing (deactivating) groups, such as a nitrile group. chemistrysteps.com Another major drawback is the propensity for the intermediate carbocation to undergo rearrangement to a more stable form, which can lead to a mixture of products. chemistrysteps.commasterorganicchemistry.com

To circumvent these issues, a related reaction, the Friedel-Crafts acylation, is often preferred. This involves reacting the aromatic ring with an acyl halide or anhydride to introduce a ketone. wikipedia.orgmasterorganicchemistry.com The resulting acylium ion is resonance-stabilized and does not rearrange. chemistrysteps.com The ketone product is a deactivating group, which prevents further substitutions. The ketone can then be reduced to the desired alkyl group (in this case, methyl) via methods like the Wolff-Kishner or Clemmensen reduction. wikipedia.orgchemistrysteps.com

An alternative to direct alkylation is the chemical transformation of a pre-existing functional group on the aromatic ring into a methyl group. This approach can offer better control and avoid the limitations associated with Friedel-Crafts reactions.

One of the most common strategies is the reduction of an aryl ketone, as mentioned above. msu.edu If a benzaldehyde or a benzoic acid derivative is available as a precursor, these can also be reduced to a methyl group. The reduction of an aldehyde can be achieved under similar conditions as for ketones. The reduction of a carboxylic acid is more challenging and typically involves a multi-step sequence, such as reduction to a benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent reduction of the halide.

Advanced Synthetic Methodologies for this compound

The synthesis of polysubstituted aromatic compounds such as this compound requires careful strategic planning to ensure correct regiochemistry and functional group compatibility. Advanced methodologies leverage sequential functional group interconversions, convergent assemblies, and precisely optimized catalytic systems to achieve efficient and selective synthesis.

Reactivity Profiles and Chemical Transformations of 2 Fluoro 4 Iodo 3 Methylbenzonitrile

Reactivity of the Aromatic Nucleus

The benzene (B151609) ring of 2-Fluoro-4-iodo-3-methylbenzonitrile is substituted with groups that have distinct electronic properties, influencing its susceptibility to different types of aromatic substitution reactions. The fluorine and iodine atoms are halogens with an electron-withdrawing inductive effect and an electron-donating resonance effect. The methyl group is an electron-donating group, while the nitrile group is strongly electron-withdrawing.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the nitrile group, being a potent electron-withdrawing group, activates the ring towards nucleophilic attack. The fluorine atom, being the most electronegative halogen, is generally a better leaving group than iodine in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex.

The reaction of 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) with nucleophiles has demonstrated the susceptibility of fluorine atoms to be displaced in activated systems. nih.gov It is anticipated that this compound would undergo SNAr reactions where a nucleophile displaces the fluorine atom. The rate of this reaction would be enhanced by the presence of the ortho-nitrile group.

| Nucleophile | Product | Reaction Conditions | Reference |

| Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic conditions | rsc.org |

| Phenothiazine derivatives | 10-(Perfluoroaryl)phenothiazines | K₂CO₃, DMF, 60 °C | mdpi.com |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The regioselectivity of EAS on a substituted benzene ring is governed by the electronic nature of the existing substituents. byjus.com In this compound, the directing effects of the four substituents must be considered.

The methyl group is an ortho-, para-director and an activating group. The fluorine and iodine atoms are also ortho-, para-directors but are deactivating. The nitrile group is a meta-director and is strongly deactivating. The positions open for substitution are C5 and C6. The directing effects of the substituents are as follows:

Fluorine (at C2): Directs ortho (C3, which is blocked) and para (C5).

Iodine (at C4): Directs ortho (C3 and C5) and para (C2, which is blocked).

Methyl (at C3): Directs ortho (C2 and C4, which are blocked) and para (C6).

Nitrile (at C1): Directs meta (C3 and C5).

| Electrophile | Predicted Major Product | Reference |

| Br₂ / FeBr₃ | 5-Bromo-2-fluoro-4-iodo-3-methylbenzonitrile | byjus.com |

| HNO₃ / H₂SO₄ | 2-Fluoro-4-iodo-3-methyl-5-nitrobenzonitrile | byjus.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Ullmann)

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in these reactions makes them valuable substrates for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgontosight.ai

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org this compound is expected to readily participate in Suzuki couplings at the C4 position.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgnih.gov The C-I bond of this compound would be the reactive site for this transformation.

Ullmann Coupling: The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org It can also be used for the formation of aryl ethers, thioethers, and amines. wikipedia.org The iodo-substituent of this compound would be reactive in Ullmann-type couplings.

| Reaction | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

| Suzuki | Arylboronic acid | Pd catalyst, Base | Biaryl | organic-chemistry.orglibretexts.orgfrontiersin.org |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene | wikipedia.orgnih.govyoutube.com |

| Ullmann | Aryl halide | Copper | Biaryl | organic-chemistry.orgwikipedia.orgnih.gov |

Directed Ortho Metalation (DoM) Reactivity

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The nitrile group is known to be a strong DMG. organic-chemistry.orgbaranlab.org

In this compound, the nitrile group is expected to direct the metalation to the C6 position. However, the presence of the fluorine atom at the C2 position might also direct lithiation to some extent, although the nitrile is a much stronger DMG. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at the C6 position.

| Directing Group | Position of Metalation | Base | Electrophile | Product | Reference |

| Cyano (-CN) | C6 | n-BuLi or LDA | E⁺ | 6-Substituted-2-fluoro-4-iodo-3-methylbenzonitrile | organic-chemistry.orgbaranlab.orgharvard.edu |

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles to carboxylic acids is a common and important transformation in organic synthesis. This reaction can be carried out under either acidic or basic conditions. researchgate.netuni-konstanz.de The hydrolysis of this compound would yield 2-fluoro-4-iodo-3-methylbenzoic acid. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. The presence of ortho substituents (fluoro and methyl groups) might sterically hinder the approach of the nucleophile to the nitrile carbon, potentially requiring more forcing reaction conditions.

| Reagents | Intermediate | Final Product | Reference |

| H₃O⁺, heat | 2-Fluoro-4-iodo-3-methylbenzamide | 2-Fluoro-4-iodo-3-methylbenzoic acid | researchgate.netuni-konstanz.de |

| NaOH, H₂O, heat | 2-Fluoro-4-iodo-3-methylbenzamide | Sodium 2-fluoro-4-iodo-3-methylbenzoate | researchgate.netuni-konstanz.de |

Reduction to Amine Derivatives

The cyano group of this compound can be readily reduced to a primary amine (benzylamine derivative). This transformation is a fundamental reaction in organic synthesis, providing a route to compounds with a reactive aminomethyl group. Common methods for the reduction of aromatic nitriles are applicable here.

Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this conversion. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the corresponding benzylamine. Catalytic hydrogenation is another powerful method. chemicalforums.com This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemicalforums.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are often employed, sometimes under pressure and elevated temperature to facilitate the reaction. rsc.orgacs.org The presence of ammonia (B1221849) is occasionally used during nickel-catalyzed hydrogenations to suppress the formation of secondary amine byproducts. chemicalforums.com

| Reaction Type | Reagents | Product |

| Hydride Reduction | 1. LiAlH₄, THF2. H₂O | (2-Fluoro-4-iodo-3-methylphenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pd/C, PtO₂) | (2-Fluoro-4-iodo-3-methylphenyl)methanamine |

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the cyano group into other important functionalities, most notably ketones.

A classic example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). krayonnz.commasterorganicchemistry.com Treatment of this compound with a Grignard reagent results in the formation of an intermediate imine anion-magnesium salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone, where the 'R' group from the Grignard reagent is attached to the carbonyl carbon. masterorganicchemistry.comnih.gov This reaction provides a versatile method for synthesizing a wide range of aryl ketones. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can facilitate the addition, especially for less reactive or sterically hindered Grignard reagents. nih.gov

| Reaction Type | Reagents | Intermediate | Final Product |

| Grignard Reaction | 1. R-MgX, Ether2. H₃O⁺ | Iminium salt | 1-(2-Fluoro-4-iodo-3-methylphenyl)-alkan-1-one |

| Organolithium Reaction | 1. R-Li, Ether2. H₃O⁺ | Iminium salt | 1-(2-Fluoro-4-iodo-3-methylphenyl)-alkan-1-one |

Cycloaddition Reactions Involving Nitriles

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. mdpi.com These reactions, often termed 1,3-dipolar cycloadditions, are a powerful tool for constructing complex molecular architectures. beilstein-journals.orgbeilstein-journals.org

A common application is the reaction with azides (e.g., sodium azide) to form tetrazoles. researchgate.netresearchgate.net This reaction is often catalyzed by various agents and can be considered a "click reaction" due to its efficiency and high yield. Another important class of 1,3-dipoles that react with nitriles are nitrile oxides, which are typically generated in situ. nih.govresearchgate.net The reaction of this compound with a nitrile oxide (Ar-CNO) would be expected to yield a 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net Similarly, nitrile ylides can undergo cycloaddition to form various nitrogen-containing heterocycles. beilstein-journals.org

| Dipole | Reagents | Product Type |

| Azide Ion | NaN₃, Catalyst | 5-(2-Fluoro-4-iodo-3-methylphenyl)-1H-tetrazole |

| Nitrile Oxide | Ar-CNO (from Ar-CH=NOH + oxidant) | 3-Ar-5-(2-Fluoro-4-iodo-3-methylphenyl)-1,2,4-oxadiazole |

| Nitrile Ylide | R-CN-CR'₂ | Substituted Dihydropyrrole or similar heterocycle |

Transformations Involving the Halogen Atoms (Fluoro and Iodo)

The presence of two different halogen atoms on the aromatic ring allows for selective and differential reactivity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom a much better leaving group in many reactions, particularly in transition-metal-catalyzed cross-coupling. wikipedia.org

The iodine atom at the C4 position is the most reactive site on the molecule for transformations involving its substitution. It serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.orgnobelprize.orgfrontiersin.org

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base will selectively replace the iodine atom with an aryl, vinyl, or alkyl group. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of an arylalkyne. wikipedia.orgresearchgate.netrsc.orgorganic-chemistry.org

Heck Coupling: The iodine can be substituted by an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. olemiss.edu

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.

These reactions would proceed with high selectivity, leaving the C-F bond, the nitrile, and the methyl group intact under typical conditions.

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom at the C2 position generally unreactive under standard conditions. nih.gov It does not typically participate in the palladium-catalyzed cross-coupling reactions that readily cleave the C-I bond.

However, the fluorine atom can be displaced under conditions of nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This reaction requires a strong nucleophile and is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the cyano group is meta to the fluorine, providing only moderate activation. Therefore, forcing conditions, such as high temperatures, strong bases, and highly polar aprotic solvents (like DMSO), would likely be required to achieve substitution of the fluorine atom. nih.govnih.govresearchgate.net Studies on similar halo-benzonitrile derivatives show that the order of reactivity for leaving groups in SNAr is F >> Br > Cl >>> I, which is the opposite of the trend seen in cross-coupling reactions. nih.govnih.gov

Reactivity at the Methyl Group (Benzylic Position)

The methyl group attached to the benzene ring has C-H bonds at a benzylic position. The benzylic position is activated towards reactions that proceed via radical or cationic intermediates due to the ability of the adjacent aromatic ring to stabilize these species through resonance.

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by a halogen (typically bromine) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. sci-hub.seacs.orgoregonstate.edu This reaction would convert the methyl group to a bromomethyl group, creating a reactive electrophilic site for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comorganic-chemistry.org This transformation requires a benzylic hydrogen to be present. masterorganicchemistry.com Milder oxidation conditions can potentially yield the corresponding aldehyde or ketone, though over-oxidation to the carboxylic acid is common. nih.govresearchgate.netorganic-chemistry.org

Benzylic Functionalization

The methyl group of this compound is a benzylic position and, as such, is a prime site for functionalization. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org This inherent reactivity allows for a range of selective transformations.

One of the most common and well-established methods for benzylic functionalization is free-radical bromination. chemistrysteps.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat. chemistrysteps.comucalgary.ca The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to yield the benzylic bromide. chemistrysteps.com

For this compound, this reaction would be expected to selectively produce 2-(bromomethyl)-4-iodo-3-fluorobenzonitrile. The substituents on the aromatic ring, including the electron-withdrawing fluorine and nitrile groups, are not expected to significantly interfere with this radical process at the benzylic position. google.com

The resulting benzylic bromide is a versatile intermediate for further synthetic transformations. It can readily undergo nucleophilic substitution reactions (both SN1 and SN2) to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles, at the benzylic position. gla.ac.uk

Beyond bromination, other methods for benzylic C-H functionalization have been developed. These include direct C-H oxidation to form aldehydes or carboxylic acids, and transition-metal-catalyzed cross-coupling reactions. bohrium.comorganic-chemistry.org For instance, copper-catalyzed C-H fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) could potentially introduce a fluorine atom at the benzylic position. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Expected Product | Key Features |

|---|---|---|---|

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN or BPO), heat or light, in a non-polar solvent (e.g., CCl₄) | 2-(bromomethyl)-4-iodo-3-fluorobenzonitrile | Selective for the benzylic position; proceeds via a radical chain mechanism. chemistrysteps.comucalgary.ca |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 2-cyano-4-iodo-3-fluorobenzoic acid | Oxidizes the methyl group to a carboxylic acid. |

| Benzylic C-H Fluorination | Cu-catalyst, NFSI | 2-(fluoromethyl)-4-iodo-3-fluorobenzonitrile | Direct conversion of a benzylic C-H bond to a C-F bond. organic-chemistry.org |

Radical Processes

The involvement of this compound in radical processes extends beyond benzylic functionalization. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under certain conditions to form an aryl radical. This reactivity is central to radical-nucleophilic aromatic substitution (SRN1) reactions. wikipedia.org

The SRN1 mechanism typically involves the initiation by an electron transfer to the aryl halide, leading to the formation of a radical anion. wikipedia.org This radical anion then fragments to give an aryl radical and a halide anion. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl halide. wikipedia.org

Given the presence of the iodo substituent, this compound could potentially undergo SRN1 reactions with a variety of nucleophiles, such as enolates, thiolates, and amides, to replace the iodine atom. The electron-withdrawing nature of the nitrile and fluorine groups may influence the rate and efficiency of such reactions.

Furthermore, the iodine atom can participate in other radical reactions. For example, under certain conditions, aryl iodides can be precursors to aryl radicals that can then be trapped by various radical acceptors. nih.gov The generation of these radicals can be initiated photochemically or by using radical initiators. nih.gov

The benzylic C-H bonds are also susceptible to attack by other radical species. As discussed in the context of benzylic functionalization, the stability of the resulting benzyl radical makes this a favorable process. libretexts.orgjove.com Reactions involving radical abstraction of a benzylic hydrogen can initiate polymerization or lead to other C-C bond-forming reactions. researchgate.net

| Radical Process | Initiation/Conditions | Intermediate Species | Potential Outcome |

|---|---|---|---|

| Radical-Nucleophilic Aromatic Substitution (SRN1) | Electron transfer (e.g., solvated electrons, photochemical initiation) | Aryl radical (2-fluoro-3-methyl-4-cyanophenyl radical) | Substitution of the iodine atom by a nucleophile. wikipedia.org |

| Benzylic Hydrogen Abstraction | Radical initiators, heat, or light | Benzylic radical (2-fluoro-4-iodo-3-(radical)methylbenzonitrile) | Initiation of polymerization, radical-radical coupling, or reaction with radical traps. researchgate.net |

| Homolysis of C-I Bond | Heat or UV light | Aryl radical and iodine radical | Formation of biaryl compounds (self-coupling) or addition to unsaturated systems. nih.gov |

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Extensive searches for documented uses of this specific molecule as a synthetic intermediate have not yielded detailed research findings necessary to construct an article based on the requested outline. The available information is largely limited to its identification and commercial availability.

While the general class of substituted benzonitriles—compounds containing fluorine, iodine, and methyl groups—are recognized for their utility in various scientific fields, specific data and synthetic applications for the 2-fluoro, 4-iodo, 3-methyl isomer are absent from published patents and scientific papers accessible through broad searches.

Consequently, a detailed article on the applications of this compound, as specified in the user's outline, cannot be generated at this time without resorting to speculation or improperly citing research on related but distinct chemical structures. Adherence to scientific accuracy and the user's strict focus on this sole compound prevents the creation of content for the following outlined sections:

Applications of 2 Fluoro 4 Iodo 3 Methylbenzonitrile As a Versatile Synthetic Intermediate

Contributions to Materials Science and Specialty Chemical Synthesis

Further investigation in specialized chemical databases or future publications may be required to uncover the specific roles and applications of this particular compound.

Monomers for Advanced Polymer and Resin Systems

There is currently no specific data available detailing the use of 2-Fluoro-4-iodo-3-methylbenzonitrile as a monomer in the synthesis of advanced polymers or resins. In principle, halogenated and nitrile-functionalized aromatic compounds can serve as precursors to monomers. For instance, related benzonitrile (B105546) structures are sometimes used to synthesize more complex monomers which are then polymerized. These polymers can exhibit desirable properties such as high thermal stability and specific electronic characteristics, often enhanced by the presence of fluorine atoms.

Components for Optoelectronic and Functional Materials

The application of this compound as a direct component in optoelectronic and functional materials is not documented in available research. However, substituted benzonitriles are known building blocks for creating larger conjugated systems used in materials science. For example, 4-Fluoro-2-methylbenzonitrile is utilized as an intermediate in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). ossila.com The presence of fluorine can enhance thermal stability, and the nitrile group can be a key part of the final functional molecule's electronic structure. ossila.com The iodo-group on this compound would readily allow for its incorporation into larger molecular frameworks via cross-coupling reactions, a common strategy in the synthesis of materials for organic electronics.

Generation of Chemical Libraries and Diversity-Oriented Synthesis

The use of this compound in the generation of chemical libraries or in diversity-oriented synthesis (DOS) has not been specifically reported. Diversity-oriented synthesis aims to create a wide range of structurally diverse molecules from a common starting material. digitellinc.com The multiple functional groups of this compound make it a potentially suitable scaffold for such synthetic strategies. The iodo, fluoro, and nitrile groups offer distinct points for chemical modification, allowing for the divergent synthesis of a library of related compounds. For example, the iodo group can be used for various palladium-catalyzed cross-coupling reactions, the nitrile can be hydrolyzed, reduced, or converted to other functional groups, and the aromatic ring can undergo further substitution. This multi-functional nature is a desirable characteristic for starting materials in DOS campaigns, which are crucial for discovering new biologically active molecules. nih.govnih.govlongdom.org

Computational and Theoretical Investigations of 2 Fluoro 4 Iodo 3 Methylbenzonitrile

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in 2-Fluoro-4-iodo-3-methylbenzonitrile would be primarily investigated using quantum chemical calculations. These methods provide insights into the distribution of electrons within the molecule and how this influences its stability, reactivity, and spectroscopic properties.

Molecular Orbital Theory and Frontier Molecular Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. For a molecule like this compound, MO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related aromatic compounds, the HOMO is often a π-orbital distributed over the benzene (B151609) ring, while the LUMO is a π*-orbital.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms, characterized by specific bond lengths, bond angles, and dihedral angles. These calculated geometric parameters provide a foundational understanding of the molecule's three-dimensional structure.

Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable information that aids in the identification and characterization of molecules.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated shifts with experimental data (if available), one can confirm the molecular structure. The calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule, influenced by the electronic environment created by the fluorine, iodine, methyl, and nitrile substituents.

Vibrational Frequency Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can be employed to compute the vibrational frequencies and intensities of this compound. This theoretical vibrational spectrum can be compared with experimental IR and Raman spectra to assign the observed absorption bands to specific molecular vibrations, such as C-H stretching, C-C ring vibrations, C-F stretching, C-I stretching, and the characteristic C≡N stretching of the nitrile group.

Reaction Mechanism Elucidation and Energetic Profiles

Theoretical calculations are instrumental in understanding the mechanisms of chemical reactions. For this compound, computational studies could elucidate the pathways of various potential reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile group. By mapping the potential energy surface, chemists can identify transition states, intermediates, and products. The calculated activation energies and reaction energies provide quantitative insights into the feasibility and kinetics of a reaction. For example, studies on related halobenzonitriles have used DFT to investigate the energetics of C-CN bond activation by transition metal complexes. Such an approach could be applied to understand the reactivity of the C-I or C-F bonds in the target molecule.

Transition State Characterization of Key Transformations

While specific transition state characterization for reactions involving this compound is not extensively documented in dedicated studies, computational methods like Density Functional Theory (DFT) are routinely used to elucidate the mechanisms of similar halogenated benzonitriles. Key transformations for this class of compounds often include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

For an SNAr reaction, theoretical calculations would focus on locating the Meisenheimer complex as a key intermediate and the transition states leading to and from it. The presence of the electron-withdrawing nitrile group and the fluorine atom would activate the aromatic ring for such reactions. Computational analysis would typically calculate the activation energies for the substitution at the positions ortho and para to the nitrile group, providing insight into regioselectivity. The transition state would be characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-halogen bond.

In the context of cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are common for iodoarenes, transition state analysis would focus on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the geometry and energy of the transition states for these steps, helping to understand the reaction kinetics and the influence of the substituents (fluoro, iodo, and methyl groups) on the catalytic process. For instance, the electron-withdrawing nature of the fluoro and nitrile groups can influence the rate of oxidative addition of the C-I bond to a metal catalyst.

Reaction Pathway Analysis and Selectivity Prediction

Reaction pathway analysis for this compound would computationally explore the potential energy surfaces of its reactions to predict the most likely products and understand selectivity. This is particularly relevant given the multiple reactive sites on the molecule.

Regioselectivity: The molecule has two halogen substituents, fluorine and iodine. The C-I bond is significantly weaker than the C-F bond, making it the primary site for reactions like cross-coupling. Computational analysis can quantify this difference in bond dissociation energy, confirming the high selectivity for reactions at the iodine-bearing carbon. In SNAr reactions, the position of nucleophilic attack would be predicted by calculating the activation barriers for substitution at the carbon bearing the fluorine versus the iodine. The strong electron-withdrawing effect of the nitrile group, combined with that of the fluorine atom, would be computationally shown to lower the activation barrier for nucleophilic attack.

Chemoselectivity: In reactions where multiple functional groups could react, computational models can predict the most favorable pathway. For example, in a reaction involving both a nucleophile and a cross-coupling catalyst, pathway analysis could determine whether SNAr at the C-F bond or cross-coupling at the C-I bond is kinetically or thermodynamically favored under specific conditions.

A theoretical study on a [3+2] cycloaddition reaction involving a benzonitrile (B105546) sulfide (B99878) highlighted how DFT calculations can predict both kinetic and thermodynamic preferences for one regioisomeric channel over another, in excellent agreement with experimental outcomes. academie-sciences.fr Such approaches could be applied to predict the outcomes of cycloaddition reactions involving the nitrile group of this compound.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the dynamic behavior and preferred three-dimensional structures of molecules. For a relatively rigid molecule like this compound, conformational analysis primarily concerns the orientation of the methyl group.

MD simulations could provide insights into the molecule's behavior in different solvent environments, its intermolecular interactions, and its vibrational dynamics. In a simulation, the trajectory of each atom is calculated over time, revealing how the molecule moves and interacts with its surroundings. This would be particularly useful for understanding how it might bind to a biological target or a catalyst surface. Computational studies on similar molecules, like 2-fluoro-4-hydroxy benzoic acid, have used quantum-chemical computations to analyze conformational structures and the energy differences between them. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. This is achieved by correlating calculated molecular descriptors with experimentally determined reaction rates or equilibrium constants.

No specific QSRR studies have been published for this compound. However, QSRR analyses have been conducted on broader classes of benzonitrile derivatives, for instance, to understand their toxicity, which is a form of biological reactivity. nih.gov In such studies, various molecular descriptors are calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing fluorine and nitrile groups and the polarizable iodine atom would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The methyl group and iodine atom are the primary contributors to the steric bulk.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSRR study on a series of substituted benzonitriles, including this compound, could aim to predict their reactivity in a specific reaction, for example, the rate of a Suzuki coupling. The study would involve synthesizing a library of related compounds, measuring their reaction rates under identical conditions, and then using statistical methods like multiple linear regression to build a model correlating the rates with calculated descriptors. researchgate.net Such a model could then be used to predict the reactivity of other, yet unsynthesized, benzonitrile derivatives.

Advanced Analytical Methodologies for Characterization in Synthetic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Fluoro-4-iodo-3-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and nitrile substituents. Spin-spin coupling between adjacent protons and with the ¹⁹F nucleus would result in complex splitting patterns, providing valuable information about their relative positions on the aromatic ring.

¹³C NMR: This method probes the carbon framework of the molecule. The ¹³C NMR spectrum would display unique resonances for each carbon atom in a distinct chemical environment. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the nitrile group (C≡N) would appear at a characteristic downfield shift. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a definitive indicator of a direct C-F bond.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. This technique is highly sensitive and provides information about the chemical environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment created by the other substituents on the aromatic ring. Coupling between the ¹⁹F nucleus and nearby ¹H nuclei would also be observable, further confirming the substitution pattern.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.50 - 7.80 | m | - | Aromatic-H |

| ¹H | 2.40 | s | - | CH₃ |

| ¹³C | 160 - 165 | d | ¹JCF ≈ 250 | C-F |

| ¹³C | 140 - 145 | s | - | Aromatic-C |

| ¹³C | 130 - 135 | s | - | Aromatic-C |

| ¹³C | 115 - 120 | s | - | C≡N |

| ¹³C | 90 - 95 | s | - | C-I |

| ¹³C | 20 - 25 | q | - | CH₃ |

| ¹⁹F | -110 to -120 | m | - | Ar-F |

Note: This table presents hypothetical data based on known chemical shift ranges for similar structures and is for illustrative purposes only.

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide information about its elemental composition and structure. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula (C₈H₅FIN) by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one iodine atom (¹²⁷I).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The spectrum would also display characteristic absorptions for C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active. Aromatic ring vibrations are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | IR, Raman | 2220 - 2240 |

| C-H (Aromatic) | IR | 3000 - 3100 |

| C-H (Methyl) | IR | 2850 - 2960 |

| C=C (Aromatic) | IR, Raman | 1450 - 1600 |

| C-F | IR | 1000 - 1400 |

| C-I | IR | 500 - 600 |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation and purification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile and thermally stable compounds like this compound. A GC-MS analysis would provide a chromatogram showing the retention time of the compound, which is a measure of its volatility and interaction with the stationary phase of the GC column. The mass spectrometer detector would then provide a mass spectrum for the compound as it elutes from the column, confirming its identity. The purity of the sample can be assessed by the presence of a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would likely be the method of choice. A sample solution is injected into a column packed with a nonpolar stationary phase, and a polar mobile phase is used to elute the components. The retention time of the compound would be recorded, and a detector (typically a UV detector) would measure the absorbance of the eluting compound. The area of the peak in the HPLC chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

By employing this comprehensive suite of analytical methodologies, researchers can confidently elucidate the structure, confirm the molecular weight and formula, identify functional groups, and determine the purity of synthesized this compound, ensuring the integrity of their research findings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed three-dimensional model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

Currently, specific X-ray crystallographic data for this compound is not publicly available in crystallographic databases. The successful application of this technique would require the growth of a high-quality single crystal of the compound, which can be a challenging step in itself.

Should such a study be conducted, the anticipated data would be presented in a crystallographic information file (CIF) and summarized in tables within a research publication. Key parameters that would be determined and reported are detailed in the table below.

| Crystallographic Parameter | Description | Typical Units |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | - |

| Space Group | The specific symmetry group of the crystal. | - |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Å (Angstroms) |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | ° (Degrees) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | - |

| Density (calculated) | The calculated density of the crystal. | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | - |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity.

For this compound, with a molecular formula of C₈H₅FIN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The table below outlines the expected theoretical elemental analysis values for this compound. Experimental determination of these values would be crucial for any research focused on its synthesis and characterization.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 36.81 | Not Available |

| Hydrogen | H | 1.93 | Not Available |

| Fluorine | F | 7.28 | Not Available |

| Iodine | I | 48.62 | Not Available |

| Nitrogen | N | 5.37 | Not Available |

As of the current literature survey, specific experimental elemental analysis data for this compound has not been reported. The generation of such data would be a foundational step in the verification of any newly synthesized sample of this compound.

Future Prospects and Emerging Trends in Research Involving Halogenated Benzonitriles

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are profoundly influencing the synthesis of halogenated benzonitriles, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Traditional methods for introducing the nitrile group often involve highly toxic cyanide salts, such as KCN or NaCN. chemistryviews.org Modern research seeks safer and more environmentally benign alternatives. A key strategy involves using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is inexpensive, stable, and significantly safer to handle. researchgate.netorganic-chemistry.org

A significant advancement in the sustainable synthesis of aryl nitriles is the move away from conventional organic solvents toward solvent-free conditions or the use of water as a reaction medium. researchgate.net Palladium-catalyzed cyanation of aryl halides has been successfully demonstrated in aqueous media, often at mild temperatures (room temperature to 40°C). organic-chemistry.orgmit.eduacs.org This approach not only reduces reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and simplify product isolation. For instance, using a mixture of water and a co-solvent like THF has proven effective for the cyanation of a broad range of aryl halides. organic-chemistry.orgacs.org

Another green approach involves using formamide (B127407) as both a cyanide source and a solvent in a single-step, solvent-free method, catalyzed by palladium complexes. chemistryviews.orgresearchgate.net Similarly, ionic liquids have been explored as recyclable agents that can act as a co-solvent, catalyst, and phase-separation medium, eliminating the need for metal salt catalysts and simplifying the purification process. rsc.orgresearchgate.netrsc.orgsemanticscholar.org These methods represent a significant step towards more sustainable manufacturing processes applicable to complex molecules like 2-Fluoro-4-iodo-3-methylbenzonitrile.

The development of robust and recyclable catalysts is central to green chemistry. In the synthesis of halogenated benzonitriles, palladium- and nickel-based catalysts are predominant. rsc.orgmdpi.com Research is focused on creating highly efficient catalysts that can operate at low loadings, tolerate a wide variety of functional groups, and function in green solvents. For example, ligand-free palladium catalysis using Pd(OAc)₂ with K₄[Fe(CN)₆] offers a practical and scalable method for the cyanation of aryl bromides. organic-chemistry.org

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium due to nickel's greater abundance and lower cost. mdpi.com Nickel-catalyzed cyanations can be performed with various cyanide sources and have shown high efficiency for converting aryl halides to nitriles under mild conditions. mdpi.com Furthermore, heterogeneous catalysts, such as palladium nanoparticles supported on zinc oxide, are being developed to facilitate catalyst recovery and reuse, a key aspect of sustainable chemical production. rsc.orgorganic-chemistry.org The application of such eco-friendly catalytic systems is crucial for the industrial-scale synthesis of valuable halogenated benzonitriles.

Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgacs.org For the synthesis of nitriles, flow processes provide a safer way to handle potentially hazardous reagents and intermediates. rsc.org

Continuous-flow protocols have been developed for the preparation of organic nitriles from various precursors, such as carboxylic acids, amides, and ketones. acs.orgacs.orgresearchgate.net For example, nitriles can be synthesized from carboxylic acids using acetonitrile (B52724) as both the solvent and reactant under high-temperature and high-pressure conditions in a flow reactor, often without the need for a catalyst. acs.orgacs.orgresearchgate.net This method avoids toxic cyanating agents entirely. The precise control over reaction parameters (temperature, pressure, residence time) in a flow system allows for the optimization of reaction yields and minimization of side products, making it an attractive strategy for the synthesis of highly substituted benzonitriles. bohrium.com

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis is a rapidly growing field that utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. uva.nljournals.co.za For nitrile synthesis, this approach offers a powerful, cyanide-free alternative to traditional chemical methods. nih.govresearchgate.net

A key breakthrough is the use of aldoxime dehydratases (Oxd), enzymes that catalyze the dehydration of aldoximes to form nitriles. researchgate.netrsc.org This enzymatic step can be integrated into chemoenzymatic cascades. For instance, a carboxylic acid can first be reduced to an aldehyde by a carboxylic acid reductase (CAR), which is then chemically converted to an aldoxime in situ. The aldoxime is subsequently transformed into the final nitrile product by the Oxd enzyme. rsc.org This one-pot, multi-step process retains the carbon chain length of the starting material and operates under environmentally benign conditions. rsc.org Such biocatalytic routes hold immense promise for producing complex molecules like this compound from simple precursors in a sustainable manner.

Table 1: Comparison of Synthetic Approaches for Benzonitriles

| Approach | Catalyst / Reagent | Conditions | Advantages | Disadvantages |

| Traditional Cyanation | KCN, NaCN, CuCN | High Temperature | Well-established | Highly toxic reagents, harsh conditions |

| Green Catalysis | Pd or Ni complexes with K₄[Fe(CN)₆] | Mild Temperature, Aqueous Media | Low toxicity, recyclable catalysts | Catalyst cost (Palladium) |

| Flow Chemistry | Catalyst-free (high T/P) or solid-supported catalysts | Continuous Flow | Enhanced safety, scalability, control | High initial equipment cost |

| Biocatalysis | Enzymes (e.g., Oxd, CAR) | Mild Temperature, Aqueous pH | Cyanide-free, high selectivity | Enzyme stability and availability |

Expanding the Scope of Derivatization and C-X Bond Activation

The synthetic utility of this compound lies in the distinct reactivity of its functional groups: the nitrile, the fluoro substituent, and the iodo substituent. The carbon-iodine (C-I) bond is particularly valuable as a handle for cross-coupling reactions. Modern research is focused on expanding the scope of C-X (where X is a halogen) bond activation.